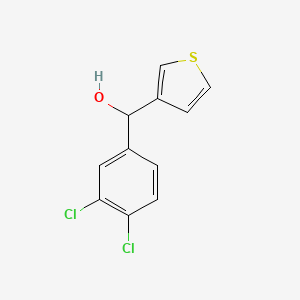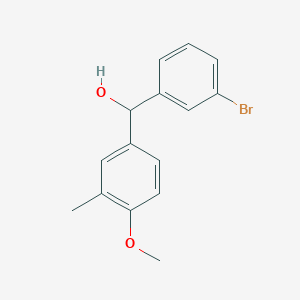
(4-Bromophenyl)(4-methoxy-3-methylphenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Bromophenyl)(4-methoxy-3-methylphenyl)methanol: is an organic compound characterized by a bromine atom and a methoxy group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The compound can be synthesized through several methods, including:
Bromination and Methoxylation: : Starting with a phenol derivative, bromination can introduce the bromine atom, followed by methoxylation to add the methoxy group.
Cross-Coupling Reactions: : Utilizing palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to combine the appropriate phenyl rings.
Industrial Production Methods
In an industrial setting, the compound is typically produced through optimized versions of the above synthetic routes, often involving continuous flow reactors and large-scale palladium catalysts to ensure efficiency and scalability.
Análisis De Reacciones Químicas
(4-Bromophenyl)(4-methoxy-3-methylphenyl)methanol: undergoes various types of reactions:
Oxidation: : Oxidation reactions can convert the compound into its corresponding ketone or carboxylic acid derivatives.
Reduction: : Reduction reactions can reduce the compound to its corresponding alcohol or amine derivatives.
Substitution: : Substitution reactions can replace the bromine atom with other functional groups, such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: : Common reagents include chromium(VI) oxide and potassium permanganate, often under acidic conditions.
Reduction: : Common reagents include lithium aluminum hydride (LiAlH4) and catalytic hydrogenation.
Substitution: : Common reagents include nucleophiles like ammonia or alkyl halides, often under basic conditions.
Major Products Formed
Oxidation: : Bromobenzene derivatives, carboxylic acids.
Reduction: : Alcohols, amines.
Substitution: : Amines, alkylated derivatives.
Aplicaciones Científicas De Investigación
(4-Bromophenyl)(4-methoxy-3-methylphenyl)methanol: has several applications in scientific research:
Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.
Biology: : Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: : It may interact with enzymes or receptors, leading to biological responses.
Pathways Involved: : The exact pathways depend on the specific application but can include signaling pathways, metabolic pathways, and gene expression regulation.
Comparación Con Compuestos Similares
(4-Bromophenyl)(4-methoxy-3-methylphenyl)methanol: is unique due to its specific combination of functional groups. Similar compounds include:
(4-Bromo-3-methylphenyl)methanol: : Lacks the methoxy group.
(4-Methoxyphenyl)(4-bromophenyl)methanol: : Different arrangement of the methoxy and bromine groups.
This compound .
Propiedades
IUPAC Name |
(4-bromophenyl)-(4-methoxy-3-methylphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO2/c1-10-9-12(5-8-14(10)18-2)15(17)11-3-6-13(16)7-4-11/h3-9,15,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOLUPBGZVKLXRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C2=CC=C(C=C2)Br)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














